molecular formula C6H2Br2F3N B569374 2,5-Dibromo-4-(trifluoromethyl)pyridine CAS No. 1099597-94-0

2,5-Dibromo-4-(trifluoromethyl)pyridine

Cat. No.: B569374
CAS No.: 1099597-94-0
M. Wt: 304.892
InChI Key: JKLDXTVIVWCPBX-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine atoms at the 2- and 5-positions and a trifluoromethyl (-CF₃) group at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research, where its electron-deficient aromatic system enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design, while bromine atoms serve as reactive handles for further functionalization .

Properties

IUPAC Name

2,5-dibromo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLDXTVIVWCPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653372
Record name 2,5-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-94-0
Record name 2,5-Dibromo-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,5-Dibromo-4-(trifluoromethyl)pyridine with key analogs, highlighting structural, electronic, and functional differences:

Compound Substituents Key Properties Applications
This compound Br (2,5); CF₃ (4) High reactivity at 2- and 5-positions for cross-coupling; moderate solubility Agrochemical/pharmaceutical intermediates
3,5-Dibromo-4-(trifluoromethyl)pyridine Br (3,5); CF₃ (4) Lower reactivity in coupling vs. 2,5-isomer; steric hindrance at meta positions Specialty chemicals, less common in drug synthesis
3,5-Dibromo-4-(trifluoromethoxy)pyridine Br (3,5); OCF₃ (4) Enhanced solubility due to OCF₃; weaker electron-withdrawing effect vs. CF₃ Solubility-driven applications (e.g., liquid formulations)
2-Bromo-6-chloro-4-[CF₃/aryl]phenyl derivatives Mixed halogens; CF₃/aryl groups Tunable electronic effects; broad bioactivity Patent-protected agrochemicals (e.g., insecticides)
7-Azaindole derivatives (e.g., 3-fluoro-1H-pyrrolo[2,3-b]pyridine) F/CF₃ on pyrrolopyridine core Distinct heterocyclic scaffold; improved binding in kinase inhibitors Drug discovery (e.g., kinase-targeted therapies)

Key Findings from Comparative Analysis

Positional Isomerism Effects: Bromine at the 2- and 5-positions (target compound) confers higher reactivity in cross-coupling reactions compared to 3,5-dibromo isomers due to reduced steric hindrance and favorable electronic alignment .

Substituent Electronic Influence :

  • The -CF₃ group in the target compound strongly withdraws electrons, activating the pyridine ring for nucleophilic substitution but deactivating it for electrophilic attack.
  • Replacing -CF₃ with -OCF₃ (as in 3,5-dibromo-4-(trifluoromethoxy)pyridine) reduces electron withdrawal, increasing solubility but decreasing metabolic stability .

Biological Activity :

  • Mixed halogen derivatives (e.g., 2-bromo-6-chloro-4-[CF₃]phenyl compounds) demonstrate broad-spectrum insecticidal activity, as evidenced by patents covering agrochemical applications .
  • 7-Azaindoles (e.g., 3-fluoro-1H-pyrrolo[2,3-b]pyridine) prioritize kinase inhibition due to their nitrogen-rich scaffolds, diverging from the pyridine-based intermediates .

Synthetic Considerations :

  • The target compound is likely synthesized via direct bromination of 4-(trifluoromethyl)pyridine, whereas 3,5-dibromo analogs require regioselective bromination under controlled conditions .
  • Silyl-protected derivatives (e.g., 3,5-dibromo-4-(silyloxy)pyridines) highlight the use of protective groups to stabilize reactive intermediates .

Biological Activity

2,5-Dibromo-4-(trifluoromethyl)pyridine (C₆H₂Br₂F₃N) is an organic compound notable for its unique structural features, including a pyridine ring substituted at the 2 and 5 positions with bromine atoms and a trifluoromethyl group at the 4 position. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity and reactivity.

  • Molecular Formula : C₆H₂Br₂F₃N
  • Molecular Weight : 304.89 g/mol
  • Boiling Point : Approximately 262.8 °C
  • Melting Point : 37-41 °C

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the bromine atoms allow for potential interactions through halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may alter enzyme activities or receptor functions, which can lead to significant biological effects. The trifluoromethyl group is particularly effective in enhancing binding affinities due to increased hydrophobic interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study assessed the antimicrobial efficacy of various pyridine derivatives, showing that halogenated pyridines can inhibit bacterial growth effectively. The presence of bromine and trifluoromethyl groups was linked to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In a related study focusing on anti-inflammatory agents, derivatives of pyridine were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. While specific data on this compound is limited, similar compounds demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Evaluation

A synthesis study involving this compound explored its role as a precursor in the development of bioactive compounds. The synthesis involved bromination of 4-(trifluoromethyl)pyridine using brominating agents. The resulting product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Interaction with Biological Molecules

Further investigations into the binding interactions of this compound with biomolecules such as bovine serum albumin (BSA) revealed that the compound could quench BSA fluorescence, indicating potential binding interactions. Thermodynamic studies suggested that these interactions are spontaneous and primarily driven by van der Waals forces and hydrogen bonding .

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanism
This compoundPotential antimicrobial and anti-inflammatory effectsEnzyme inhibition, receptor interaction
Related Pyridine DerivativesSignificant antimicrobial propertiesDisruption of bacterial cell wall synthesis
Trifluoromethyl-PyridinesEnhanced binding affinity in drug designIncreased lipophilicity leading to better membrane penetration

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